molecular formula C8H7ClN2O B13869750 2-[(4-Chlorophenyl)hydrazinylidene]acetaldehyde

2-[(4-Chlorophenyl)hydrazinylidene]acetaldehyde

Katalognummer: B13869750
Molekulargewicht: 182.61 g/mol
InChI-Schlüssel: UWAUSFOMGRPWQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(4-Chlorophenyl)hydrazinylidene]acetaldehyde is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a hydrazinylidene group attached to an acetaldehyde moiety, with a 4-chlorophenyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)hydrazinylidene]acetaldehyde typically involves the condensation of 4-chlorophenylhydrazine with acetaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(4-Chlorophenyl)hydrazinylidene]acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the hydrazone.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted hydrazones with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-[(4-Chlorophenyl)hydrazinylidene]acetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other hydrazone derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its bioactive properties.

    Industry: Utilized in the development of materials with specific chemical properties, such as dyes and polymers.

Wirkmechanismus

The mechanism of action of 2-[(4-Chlorophenyl)hydrazinylidene]acetaldehyde involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[(4-Nitrophenyl)hydrazinylidene]acetaldehyde
  • 2-[(4-Methylphenyl)hydrazinylidene]acetaldehyde
  • 2-[(4-Bromophenyl)hydrazinylidene]acetaldehyde

Uniqueness

2-[(4-Chlorophenyl)hydrazinylidene]acetaldehyde is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties

Eigenschaften

Molekularformel

C8H7ClN2O

Molekulargewicht

182.61 g/mol

IUPAC-Name

2-[(4-chlorophenyl)hydrazinylidene]acetaldehyde

InChI

InChI=1S/C8H7ClN2O/c9-7-1-3-8(4-2-7)11-10-5-6-12/h1-6,11H

InChI-Schlüssel

UWAUSFOMGRPWQL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1NN=CC=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.